molecular formula C8H15B B1492359 5-(Bromomethyl)hept-1-ene CAS No. 2013132-43-7

5-(Bromomethyl)hept-1-ene

Cat. No. B1492359
CAS RN: 2013132-43-7
M. Wt: 191.11 g/mol
InChI Key: XJRLYOVAFGFANB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Bromomethyl)hept-1-ene involves various stages. For instance, it has been used in the stereoselective synthesis of 7alpha-(3-carboxypropyl) estradiol . It also plays an important role as a starting material in the synthesis of a variety of compounds including DL-histrionicotoxin and benzophenone-containing fatty acids .


Molecular Structure Analysis

The molecular formula of 5-(Bromomethyl)hept-1-ene is C8H15Br. The structure of this compound can be represented as CH2=CH(CH2)4CH(Br)CH3.


Chemical Reactions Analysis

The chemical reactions involving 5-(Bromomethyl)hept-1-ene are complex and varied. For example, it has been used in the synthesis of azolo[a]pyridines from 5-(bromomethyl)hept-4-en-3-one and 5-bromopent-3-en-2-one derivatives .

Scientific Research Applications

1. Drug Design and Development

5-(Bromomethyl)hept-1-ene, as part of the "beyond rule of 5" (bRo5) chemical space, is relevant in the development of new therapeutic agents, particularly in oncology and virology. Research emphasizes the challenges in achieving acceptable oral pharmacokinetics in drug discovery within this chemical space. A multiparametric scoring function (AB-MPS) has been developed to correlate pharmacokinetics results with various molecular properties (DeGoey, Chen, Cox, & Wendt, 2017).

2. Organic Synthesis and Chemical Reactions

Studies involving derivatives of 5-(Bromomethyl)hept-1-ene have contributed to the field of organic synthesis. For example, research on the synthesis and anti-HIV-1 activity of novel compounds demonstrates how 5-(Bromomethyl)hept-1-ene derivatives can be used to create active compounds against HIV-1 (Danel, Pedersen, & Nielsen, 1998).

3. Polymer Science

5-(Bromomethyl)hept-1-ene derivatives are significant in polymer science. The self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, for example, leads to the creation of hyperbranched polymers with a range of applications (Uhrich, Hawker, Fréchet, & Turner, 1992).

4. Material Science and Engineering

Research into the properties of 5-(Bromomethyl)hept-1-ene derivatives extends to materials science. One study focused on hydrogen bonding versus steric gearing in a hexasubstituted benzene derivative, which has implications for the design and understanding of new materials (Gavette, Sargent, & Allen, 2008).

5. Chromatography and Analytical Techniques

The resolution and simulation studies of enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione demonstrate the utility of 5-(Bromomethyl)hept-1-ene derivatives in analytical chemistry, particularly in the field of chromatography (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).

properties

IUPAC Name

5-(bromomethyl)hept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-3-5-6-8(4-2)7-9/h3,8H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRLYOVAFGFANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)hept-1-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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